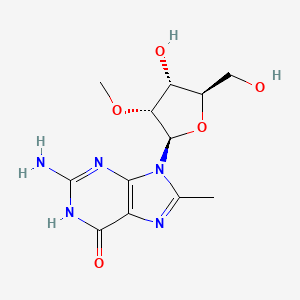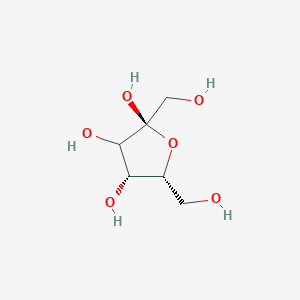
2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one, also known as 8-methoxyguanosine, is a modified nucleoside. It is a derivative of guanosine, where the guanine base is substituted with a methoxy group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one typically involves the following steps:
Starting Material: The synthesis begins with guanosine.
Methoxylation: The guanosine undergoes a methoxylation reaction at the 8-position. This can be achieved using methanol in the presence of a suitable catalyst.
Purification: The product is then purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of guanosine are subjected to methoxylation.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Studied for its role in nucleic acid interactions and modifications.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one involves its interaction with nucleic acids. The methoxy group at the 8-position can influence the compound’s binding affinity and specificity to nucleic acid targets. This modification can affect the stability and function of nucleic acids, making it a valuable tool in molecular biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound without the methoxy modification.
8-Azido-Guanosine: A similar compound with an azido group at the 8-position.
8-Bromo-Guanosine: Another derivative with a bromo group at the 8-position.
Uniqueness
The uniqueness of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one lies in its methoxy modification, which imparts distinct chemical and biological properties. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
VKBDRYNPOJCCAX-IOSLPCCCSA-N |
Isomeric SMILES |
CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N=C(NC2=O)N |
Canonical SMILES |
CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)









![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)


